molecular formula C7H5F3N4 B2699188 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 313387-24-5

5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2699188
CAS No.: 313387-24-5
M. Wt: 202.14
InChI Key: SMCIYLFZDNWHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a versatile nitrogen-rich fused heterocyclic compound of significant interest in multiple research fields. Its molecular structure, which incorporates a triazolopyrimidine scaffold and a trifluoromethyl group, contributes to valuable physicochemical properties, including planarity for π-π interactions and enhanced thermal stability . This compound serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry and materials science. Research indicates its derivatives exhibit promising biological activities. In infectious disease research, closely related triazolopyrimidine analogues have demonstrated potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial development . In antifungal studies, structural analogues have shown significant activity against various strains of Botrytis cinerea , highlighting its potential in agrochemical research . Furthermore, the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) core has been explored as a novel class of allosteric inhibitors targeting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, an enzyme function not yet targeted by approved drugs . Beyond biomedical applications, trifluoromethyl-substituted triazolopyrimidine derivatives are investigated as high-energy-density materials (HEDMs) due to their tendency to form planar molecular geometries and positive enthalpies of formation . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)14-6(13-4)11-3-12-14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCIYLFZDNWHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild conditions and provides good yields of the desired product.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and regioselective synthesis techniques ensures high yields and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of derivatives of this compound. For instance:

  • A study demonstrated that introducing a trifluoromethyl group enhances the bioavailability and antiproliferative activity against various cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
  • The compound's structural characteristics allow it to act as a purine antagonist, which is crucial in disrupting cancer cell proliferation .

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties:

  • In silico studies and molecular docking analyses have shown promising interactions with bacterial targets such as MurD and DNA gyrase, indicating potential as a new class of antimicrobial agents .
  • The compound has exhibited effective inhibition against strains like Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration values indicating strong efficacy .

Insecticidal and Antifungal Activities

Several derivatives containing the trifluoromethyl group have been synthesized and tested for insecticidal and antifungal activities. Some compounds have shown significant effectiveness against various fungal pathogens and insect pests .

Case Studies

Study Findings Application
Study on Anticancer Activity Demonstrated that the compound inhibits growth in several cancer cell lines.Potential anticancer drug development.
Study on Antimicrobial Properties Identified effective inhibition against key bacterial strains.Development of new antimicrobial agents.
Research on Insecticidal Activity Showed promising results against agricultural pests.Application in pest control formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Antimalarial Activity

The position of the CF₃ group significantly impacts biological activity. For example:

  • Derivative 2 (2-CF₃, 7-β-naphthylamine): Exhibited potent antimalarial activity (IC₅₀ = 0.023 μM) due to enhanced binding to P. falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • Target Compound (5-CH₃, 7-CF₃): Despite structural mimicry of chloroquine, it showed poor antimalarial efficacy, likely due to steric hindrance or suboptimal electronic interactions at position 7 .

Functional Group Modifications

a) 5-(2-Thienyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents : Thienyl at position 5, CF₃ at 7.
  • However, biological data are unavailable .
b) 5-Methyl-7-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • Substituents : CF₃ on a phenyl ring at position 7.
  • Properties : The extended aryl group may enhance lipophilicity, improving membrane permeability. NMR data (δ 2.60 ppm for CH₃, δ 121.07 ppm for CF₃) confirm structural integrity .
c) 2-Methyl-7-(3-pyridinyl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents : CF₃ at position 5, pyridinyl at 7.
  • Application : Demonstrated anxiolytic activity in preclinical models, highlighting the scaffold’s versatility .

Bioisosteric Replacements

Replacing the triazolo[1,5-a]pyrimidine core with pyrazolo[1,5-a]pyrimidine (e.g., 5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine) altered target selectivity. Such modifications have led to compounds with herbicidal activity by inhibiting acetolactate synthase (ALS) .

Key Physicochemical Data

Compound Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 243.17 2.1 <0.1 (Water) 163–164
5-(2-Thienyl)-7-CF₃ Derivative 270.23 2.8 0.05 (Water) Not reported
5-Methyl-7-(3-CF₃Ph) 295.23 3.5 0.02 (Water) 165–167

*Predicted using QSPR models.

Biological Activity

5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antiviral activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₆F₃N₅
  • Molecular Weight : 217.15 g/mol

The compound features a triazolo-pyrimidine scaffold that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents.

Case Studies and Findings

  • Antiproliferative Effects :
    • A study evaluated a series of triazolo-pyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, MCF-7). Among these, certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-Fu) .
    • For example, compound H12 showed IC₅₀ values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, indicating potent antiproliferative activity .
  • Mechanism of Action :
    • The mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation of key proteins such as ERK1/2 and AKT. This results in cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

The triazolo-pyrimidine scaffold has also been explored for its antibacterial properties.

Research Insights

  • Compounds derived from this scaffold have shown activity against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance antibacterial potency .

Antiviral Activity

The antiviral potential of this compound has been investigated with promising results.

Key Findings

  • In vitro studies demonstrated that certain derivatives inhibited HIV-1 replication in MT4 cells with IC₅₀ values in the micromolar range .
  • The presence of trifluoromethyl groups was noted to enhance the compounds' bioactivity against viral targets.

Comparative Biological Activity Table

Activity TypeCompoundTarget Cell LineIC₅₀ (μM)Mechanism
AnticancerH12MGC-8039.47ERK pathway inhibition
AnticancerH12HCT-1169.58ERK pathway inhibition
AntibacterialVariousStaphylococcus aureusVariesTargeting bacterial cell wall synthesis
AntiviralVariousHIV-1Micromolar rangeInhibition of viral replication

Q & A

Q. What are efficient synthetic routes for 5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives?

A multi-component fusion approach is widely used. For example, combining 3-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under solvent-free conditions yields triazolopyrimidine derivatives. The reaction mixture is fused for 10–12 minutes, cooled, and crystallized in ethanol to obtain high-purity products (yields: 50–72%) . Alternative protocols use molten-state TMDP (tetramethylenediamine piperazine) or ethanol/water solvent systems, though TMDP is preferred despite toxicity concerns .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • FT-IR to identify functional groups (e.g., C=N stretch at ~1,630 cm⁻¹ and CF₃ vibrations at ~1,190 cm⁻¹) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent effects (e.g., CF₃ groups show distinct δ −67 ppm in ¹⁹F NMR) .
  • Mass spectrometry for molecular ion validation (e.g., m/z 352 for derivatives with dual CF₃ groups) .
  • Elemental analysis to verify purity .

Q. What are the key considerations for optimizing reaction conditions in triazolopyrimidine synthesis?

  • Catalyst selection : TMDP improves yields but requires careful handling due to toxicity .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) reduce hazardous waste compared to pure organic solvents .
  • Temperature control : Fusion methods at 90–100°C minimize side reactions .
  • Purification : Recrystallization in ethanol or methanol ensures high crystallinity .

Advanced Research Questions

Q. What computational methods are used to predict the energetic properties of triazolopyrimidine derivatives?

Density functional theory (DFT) calculates heats of formation (HOF) to estimate detonation velocity (D) and pressure (P). For example, Group B derivatives (5-methyl-2-nitro-7-trifluoromethyl-substituted) show higher HOF values (~450 kJ/mol) than non-fluorinated analogs, correlating with improved detonation performance (D: ~8,500 m/s; P: ~30 GPa) . Computational models bypass experimental risks while guiding the design of high-energy-density materials (HEDMs) .

Q. How do structural modifications at the C-5 and C-7 positions affect biological activity?

  • C-5 substituents : Methyl groups enhance metabolic stability, while nitro groups (e.g., 2-nitro derivatives) improve antiparasitic activity (e.g., IC₅₀ = 1.2 µM against Plasmodium falciparum) .
  • C-7 substituents : Trifluoromethyl groups increase lipophilicity and target binding (e.g., enzyme inhibition via hydrophobic interactions) .
  • Hybrid derivatives : Combining CF₃ and aryl groups (e.g., pyridinyl) improves antitumor activity by modulating kinase inhibition .

Q. What are the challenges in experimentally determining heats of formation (HOF) for such compounds?

HOF measurement requires combustion calorimetry, which is hazardous due to the compound’s high-energy nature and potential for detonation. Computational methods (e.g., Gaussian-based DFT) provide safer alternatives, though accuracy depends on basis-set selection and experimental validation of key intermediates .

Q. How does the trifluoromethyl group influence physicochemical properties and bioactivity?

  • Electron-withdrawing effects : The CF₃ group stabilizes the triazolopyrimidine core, reducing oxidation susceptibility .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Bioactivity : CF₃ improves binding to hydrophobic enzyme pockets (e.g., dihydrofolate reductase in antimalarial applications) .

Q. How can researchers design triazolopyrimidine-based compounds for targeted therapeutic applications?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents at C-5, C-7, and C-2 positions. For example, 2-sulfonamide derivatives (e.g., Flumetsulam) exhibit herbicidal activity via acetolactate synthase inhibition .
  • Hybrid scaffolds : Integrate triazolopyrimidine cores with known pharmacophores (e.g., piperazine for CNS targeting) .
  • In silico screening : Molecular docking predicts binding affinities to targets like PARP or EGFR kinases .

Q. What role does regioselectivity play in the synthesis of triazolopyrimidine derivatives?

Regioselectivity is controlled by steric and electronic factors. For example:

  • Electron-deficient aldehydes favor substitution at C-7 due to enhanced electrophilicity .
  • Bulky substituents at C-5 direct reactions to C-7 via steric hindrance .
  • Solvent polarity (e.g., DMF vs. ethanol) modulates reaction pathways, as seen in one-step regioselective syntheses .

Q. What advanced spectroscopic methods resolve crystallographic ambiguities in triazolopyrimidines?

  • Single-crystal X-ray diffraction confirms absolute configuration (e.g., C20H18N4O4 derivatives show planar triazolopyrimidine cores with dihedral angles <5°) .
  • Solid-state NMR distinguishes polymorphic forms, critical for patenting and formulation .
  • TDDFT (time-dependent DFT) models UV-Vis spectra to validate charge-transfer transitions in push-pull derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.